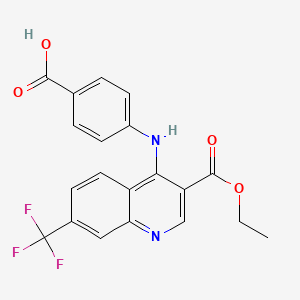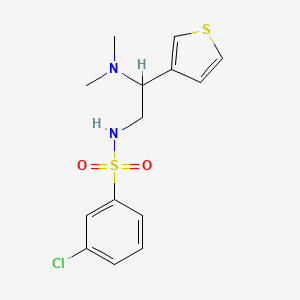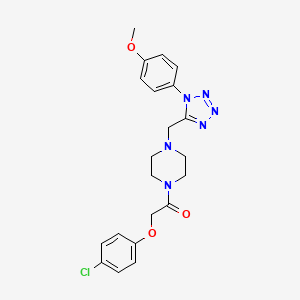![molecular formula C21H17N3O2S B2466181 3-メトキシ-N-(2-メチル-3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミド CAS No. 863593-65-1](/img/structure/B2466181.png)
3-メトキシ-N-(2-メチル-3-(チアゾロ[5,4-b]ピリジン-2-イル)フェニル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazolopyridine moiety
科学的研究の応用
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
Target of Action
The primary target of 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is sirtuins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. They are involved in cellular health, metabolism, and longevity .
Mode of Action
As a sirtuin modulator , 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its targets by binding to the sirtuin proteins . This interaction can lead to changes in the activity of these proteins, which can have a variety of downstream effects .
Biochemical Pathways
Sirtuins are known to be involved in a wide range of cellular processes, including dna repair, cell cycle regulation, apoptosis, and aging . Therefore, modulation of sirtuin activity by this compound could potentially affect any of these pathways.
Result of Action
The modulation of sirtuin activity by 3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can lead to a variety of molecular and cellular effects. For example, it has been suggested that this compound could be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including diabetes, cardiovascular disease, blood clotting disorders, inflammation, and cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves the formation of the thiazolopyridine core followed by functionalization to introduce the methoxy and benzamide groups. One common method involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus share some structural similarities and biological activities with 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide.
Thiazole Derivatives: These compounds also feature the thiazole ring and exhibit diverse biological activities.
Uniqueness
What sets 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its unique combination of the thiazolopyridine core with methoxy and benzamide functionalities. This combination enhances its potential for specific biological interactions and applications in various scientific fields .
特性
IUPAC Name |
3-methoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(20-24-18-10-5-11-22-21(18)27-20)8-4-9-17(13)23-19(25)14-6-3-7-15(12-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUHJQYFEYQKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)OC)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)
![N-(furan-2-ylmethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466101.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2466105.png)
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)
![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-phenoxypropanamide](/img/structure/B2466119.png)
![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)
